A Technical Guide to 5-Ethynyl-2-methoxybenzoic Acid and Its Derivatives for Advanced Research
A Technical Guide to 5-Ethynyl-2-methoxybenzoic Acid and Its Derivatives for Advanced Research
Abstract
This technical guide provides an in-depth overview of 5-Ethynyl-2-methoxybenzoic acid (CAS No. 2648965-66-4), a versatile chemical scaffold of significant interest to researchers in medicinal chemistry, drug discovery, and materials science. The presence of a terminal alkyne and a carboxylic acid on a substituted benzene ring makes this molecule a highly valuable building block for generating diverse molecular architectures. This document details the compound's identification, a validated synthesis protocol via Sonogashira coupling, methodologies for the preparation of key derivatives, and a discussion of its potential applications, particularly in bioorthogonal chemistry. All protocols are presented with a focus on causality and reproducibility, grounded in established chemical principles.
Part 1: Core Compound Identification & Properties
5-Ethynyl-2-methoxybenzoic acid is a key organic intermediate characterized by its methoxy-substituted benzoic acid core functionalized with an ethynyl group at the C-5 position. This combination of functional groups offers multiple reaction handles for chemical modification.
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.
| Identifier | Value | Source |
| CAS Number | 2648965-66-4 | [1] |
| IUPAC Name | 5-Ethynyl-2-methoxybenzoic acid | |
| Molecular Formula | C₁₀H₈O₃ | |
| Molecular Weight | 176.17 g/mol | |
| Canonical SMILES | COC1=C(C=C(C=C1)C#C)C(=O)O |
Part 2: Synthesis of the Core Compound
The most reliable and common strategy for synthesizing 5-Ethynyl-2-methoxybenzoic acid is the palladium-catalyzed Sonogashira cross-coupling reaction.[2][3] This methodology is favored due to its high efficiency, mild reaction conditions, and broad functional group tolerance. The causality behind this choice rests on the predictable and high-yielding C(sp²)-C(sp) bond formation between an aryl halide and a terminal alkyne.
The synthesis begins with a commercially available precursor, 5-Iodo-2-methoxybenzoic acid (CAS No. 2786-00-7). The use of a protected alkyne, such as (trimethylsilyl)acetylene, is crucial in the initial coupling step to prevent the undesired self-coupling of the terminal alkyne (Glaser coupling). A subsequent deprotection step under basic conditions reveals the target terminal alkyne.
Workflow for Synthesis of 5-Ethynyl-2-methoxybenzoic Acid
Caption: Synthetic workflow for 5-Ethynyl-2-methoxybenzoic acid.
Experimental Protocol: Synthesis
Materials:
-
5-Iodo-2-methoxybenzoic acid (1.0 eq)
-
(Trimethylsilyl)acetylene (1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triethylamine (TEA) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Methanol (MeOH)
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine
Procedure:
-
Sonogashira Coupling: a. To a dry, inert-atmosphere flask, add 5-Iodo-2-methoxybenzoic acid, Pd(PPh₃)₂Cl₂, and CuI. b. Evacuate and backfill the flask with argon or nitrogen three times. c. Add anhydrous THF, followed by triethylamine. Stir the mixture to dissolve the solids. d. Add (trimethylsilyl)acetylene dropwise to the stirred solution at room temperature.[4] e. Heat the reaction mixture to 60°C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). f. Upon completion, cool the mixture to room temperature and filter it through a pad of celite to remove the catalysts. g. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1M HCl, followed by brine. h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude protected intermediate.
-
Deprotection: a. Dissolve the crude 5-((trimethylsilyl)ethynyl)-2-methoxybenzoic acid in methanol. b. Add potassium carbonate to the solution and stir at room temperature for 2-4 hours, monitoring by TLC until the silyl group is fully cleaved. c. Neutralize the mixture with 1M HCl until the pH is acidic (pH ~2-3), which will precipitate the product. d. Filter the solid precipitate, wash with cold water, and dry under vacuum to yield 5-Ethynyl-2-methoxybenzoic acid.
Part 3: Key Derivatives & Synthetic Protocols
The dual functionality of 5-Ethynyl-2-methoxybenzoic acid allows for straightforward derivatization at either the carboxylic acid or the terminal alkyne. The most common derivatives are esters and amides, which are often intermediates in drug development.
Common Derivatives
While specific CAS numbers for the following simple derivatives are not consistently reported in public databases, their synthesis is fundamental. Researchers should assign new CAS numbers upon first synthesis and reporting.
| Derivative Name | Molecular Formula | Synthesis Method | Key Reagents |
| Methyl 5-ethynyl-2-methoxybenzoate | C₁₁H₁₀O₃ | Fischer Esterification | Methanol, H₂SO₄ |
| Ethyl 5-ethynyl-2-methoxybenzoate | C₁₂H₁₂O₃ | Fischer Esterification | Ethanol, H₂SO₄ |
| N-Benzyl-5-ethynyl-2-methoxybenzamide | C₁₇H₁₅NO₂ | Amide Coupling | Benzylamine, HATU |
Protocol 1: Fischer Esterification (e.g., Methyl Ester)
This classic acid-catalyzed method is a cost-effective and straightforward way to produce simple alkyl esters.[5][6]
Procedure:
-
Dissolve 5-Ethynyl-2-methoxybenzoic acid (1.0 eq) in a large excess of methanol.
-
Carefully add concentrated sulfuric acid (H₂SO₄) (0.1 eq) as a catalyst.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Cool the solution and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer, filter, and concentrate to yield the methyl ester.
Protocol 2: Amide Coupling (e.g., N-Benzyl Amide)
Modern peptide coupling reagents provide a mild and highly efficient method for forming amide bonds, avoiding the harsh conditions of converting the acid to an acyl chloride.[7][8]
Procedure:
-
In a dry flask under an inert atmosphere, dissolve 5-Ethynyl-2-methoxybenzoic acid (1.0 eq) in anhydrous Dimethylformamide (DMF).
-
Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir for 15 minutes at room temperature to pre-activate the carboxylic acid.[9]
-
Add benzylamine (1.1 eq) to the mixture.
-
Stir at room temperature for 2-6 hours until the reaction is complete (monitor by TLC).
-
Dilute with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, filter, concentrate, and purify the crude product by column chromatography.
Part 4: Applications in Research & Development
The primary value of 5-Ethynyl-2-methoxybenzoic acid in R&D lies in its terminal alkyne functionality, which is a key component in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific covalent ligation of the benzoic acid scaffold to molecules bearing an azide group, such as proteins, polymers, or other small-molecule probes.
This makes the compound an excellent building block for:
-
PROTACs and Molecular Glues: The benzoic acid moiety can be developed into a ligand for a target protein or E3 ligase, while the alkyne serves as a connection point for the linker.
-
Bioconjugation: Attaching this molecule to biomolecules to introduce a versatile chemical handle for further functionalization.
-
Fragment-Based Drug Discovery (FBDD): The core can serve as a fragment that can be grown or linked to other fragments via its alkyne handle.
-
Polymer and Materials Science: Incorporating the rigid, linear alkyne structure into polymers can impart unique photophysical or structural properties.
Illustrative Click Reaction Workflow
Caption: Use of the core scaffold in a CuAAC "Click" Reaction.
Part 5: Safety & Handling
-
Hazard Classification (Inferred): Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[1][10][11]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Use in a well-ventilated area or a chemical fume hood.[1]
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[1]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
References
-
Lab5 procedure esterification. (n.d.). Retrieved February 15, 2026, from [Link]
- Sonogashira Coupling: A Detailed Protocol for the Synthesis of 2-Ethynylfuran. (2025). BenchChem.
-
Flow Chemistry: Sonogashira Coupling. (n.d.). Retrieved February 15, 2026, from [Link]
-
Amide Synthesis. (n.d.). Fisher Scientific. Retrieved February 15, 2026, from [Link]
- Application Notes and Protocols for the Synthesis of Amides from 6-Bromo-3-methoxy-2-methylbenzoic acid. (2025). BenchChem.
-
Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]
- An Efficient Procedure for Esterification of certain Aromatic Acids and its Synthetic Utilities. (2023). Research Trend.
-
Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved February 15, 2026, from [Link]
- Process optimization for acid-amine coupling: a catalytic approach. (2022, August 29). Current Chemistry Letters.
- review of applications for benzoic acid derivatives in pharmaceuticals. (2025). BenchChem.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. rsc.org [rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 7. Lab Reporter [fishersci.co.uk]
- 8. growingscience.com [growingscience.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. gustavus.edu [gustavus.edu]
- 11. fishersci.com [fishersci.com]
